

# Cross-Validation of AZD6738 (Ceralasertib) Effects in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AZD6538  |           |  |  |
| Cat. No.:            | B1666227 | Get Quote |  |  |

A Comparative Guide for Researchers and Drug Development Professionals

Note on Compound Name: The initial topic specified **AZD6538**. However, a comprehensive literature review indicates that AZD6738 (Ceralasertib) is the compound extensively studied for its anti-cancer effects across various cell lines. **AZD6538** is a distinct molecule investigated for neurological conditions. This guide will focus on the wealth of available data for AZD6738, assuming a likely initial misidentification.

AZD6738, also known as Ceralasertib, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[3] [4] By inhibiting ATR, AZD6738 disrupts DNA damage repair mechanisms, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[3][5] This guide provides a comparative summary of AZD6738's effects across various cancer cell lines, supported by experimental data and detailed protocols.

## **Comparative Efficacy of AZD6738 Monotherapy**

The growth-inhibitory activity of AZD6738 has been evaluated in numerous cancer cell lines, demonstrating a range of sensitivities. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparing the compound's efficacy.



| Cell Line | Cancer Type                   | IC50 / GI50<br>(μM)                                     | Assay<br>Duration | Reference |
|-----------|-------------------------------|---------------------------------------------------------|-------------------|-----------|
| LoVo      | Colorectal<br>Cancer          | 0.52                                                    | 72 hours          | [6]       |
| HT29      | Colorectal<br>Cancer          | ~1.6 (compared to ZH-12)                                | Not Specified     | [7]       |
| HCT116    | Colorectal<br>Cancer          | ~1.61 (compared to ZH-12)                               | Not Specified     | [7]       |
| NCI-H23   | Non-Small Cell<br>Lung Cancer | 2.38 (GI50)                                             | 48 hours          | [8]       |
| H460      | Non-Small Cell<br>Lung Cancer | 1.05 (GI50)                                             | 48 hours          | [8]       |
| A549      | Non-Small Cell<br>Lung Cancer | ~4.74 (compared to ZH-12)                               | Not Specified     | [7]       |
| NCI-H1373 | Lung Cancer                   | 5.32                                                    | 72 hours          | [6]       |
| SNU-478   | Biliary Tract<br>Cancer       | 0.46                                                    | 5 days            | [9]       |
| SNU-869   | Biliary Tract<br>Cancer       | 0.44                                                    | 5 days            | [9]       |
| SNU-2670  | Biliary Tract<br>Cancer       | >10                                                     | 5 days            | [9]       |
| SK-BR-3   | Breast Cancer<br>(HER2+)      | <1                                                      | Not Specified     | [10]      |
| BT-474    | Breast Cancer<br>(HER2+)      | >1                                                      | Not Specified     | [10]      |
| A375      | Melanoma                      | Concentration-<br>dependent<br>decrease in<br>viability | 24 and 48 hours   | [11]      |



Check Availability & Pricing

## **Signaling Pathway of AZD6738**

AZD6738 primarily targets the ATR kinase, a key regulator of the DNA damage response. The following diagram illustrates the simplified signaling pathway affected by AZD6738.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ceralasertib My Cancer Genome [mycancergenome.org]
- 5. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 10. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Validation of AZD6738 (Ceralasertib) Effects in Diverse Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666227#cross-validation-of-azd6538-effects-in-different-cell-lines]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com